molecular formula C11H16N2O3 B14680802 Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide CAS No. 29264-02-6

Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide

Cat. No.: B14680802
CAS No.: 29264-02-6
M. Wt: 224.26 g/mol
InChI Key: IADPSCYFCXOKMX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide: is an organic compound with a complex structure that includes a benzoic acid core substituted with butoxy and hydroxy groups, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-butoxy-2-hydroxy-, hydrazide typically involves the reaction of 4-butoxy-2-hydroxybenzoic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: The hydrazide functional group is known for its potential pharmacological activities. Compounds containing this group are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-butoxy-2-hydroxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

    Benzoic acid, 4-hydroxy-, hydrazide: Similar structure but lacks the butoxy group.

    Benzoic acid, 4-butoxy-, hydrazide: Similar structure but lacks the hydroxy group.

    Salicylic acid hydrazide: Contains a hydroxy group at a different position on the aromatic ring.

Uniqueness: Benzoic acid, 4-butoxy-2-hydroxy-, hydrazide is unique due to the presence of both butoxy and hydroxy groups on the aromatic ring, which can influence its reactivity and biological activity

Properties

CAS No.

29264-02-6

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-butoxy-2-hydroxybenzohydrazide

InChI

InChI=1S/C11H16N2O3/c1-2-3-6-16-8-4-5-9(10(14)7-8)11(15)13-12/h4-5,7,14H,2-3,6,12H2,1H3,(H,13,15)

InChI Key

IADPSCYFCXOKMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)NN)O

Origin of Product

United States

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